molecular formula C11H5ClN4O2 B1368180 6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 43200-82-4

6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No. B1368180
Key on ui cas rn: 43200-82-4
M. Wt: 260.63 g/mol
InChI Key: FFXYIKCDZBXDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08309723B2

Procedure details

3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid (100 g) was suspended in 500 ml dichloromethane. The suspension was refluxed azeotropically for 60 min. The mixture was cooled to 25-30° C. and dimethyl formamide (2.6 gm) was added followed by addition of thionyl chloride (72 g) in 45-60 min at 25-30° C. The resulting mixture was refluxed till completion of reaction. The reaction mixture was concentrated to dryness at atmospheric pressure. Cooled the solid to 20-25° C. and 500 ml chilled water was added Cooled the slurry to 20-25° C. and stirred for 30 min. Slurry was filtered and washed with 200 ml water. The solid was dried at 60-70° C. to obtain 88 g of title compound.
Name
3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
72 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=C[C:5]([C:8]2[C:9]([C:17]([OH:19])=O)=[N:10][CH:11]=[C:12](C(=O)N)[N:13]=2)=[N:6][CH:7]=1.[CH3:20][N:21](C)C=O.S(Cl)(Cl)=[O:26].Cl[CH2:30][Cl:31]>>[Cl:31][C:30]1[CH:3]=[CH:2][C:7]([N:6]2[C:5](=[O:26])[C:8]3[C:9](=[N:10][CH:11]=[CH:12][N:13]=3)[C:17]2=[O:19])=[N:21][CH:20]=1

Inputs

Step One
Name
3-(5-Chloropyridin-2-yl)-carbamoylpyrazine-2-carboxylic acid
Quantity
100 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)C=1C(=NC=C(N1)C(N)=O)C(=O)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
72 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed azeotropically for 60 min
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed till completion of reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the solid to 20-25° C.
TEMPERATURE
Type
TEMPERATURE
Details
500 ml chilled water
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the slurry to 20-25° C.
FILTRATION
Type
FILTRATION
Details
Slurry was filtered
WASH
Type
WASH
Details
washed with 200 ml water
CUSTOM
Type
CUSTOM
Details
The solid was dried at 60-70° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=NC1)N1C(C2=NC=CN=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.